Mebeverine hydrochloride
Mebeverine hydrochloride
Mebeverine Hydrochloride is the hydrochloride salt form of mebeverine, an orally bioavailable reserpine derivative and anticholinergic agent, with spasmolytic activity. Upon administration, mebeverine targets, binds to and blocks the muscarinic receptors on smooth muscle cells in target tissues, such as the gastrointestinal (GI) tract, uterus, gallbladder and bladder. This prevents smooth muscle contraction and relaxes smooth muscle. Additionally, this may prevent spasms, ease pain and cramps in the GI tract and improve incontinence. In addition, mebeverine stabilizes excitable membranes by decreasing the permeability of ion channels and preventing intracellular calcium accumulation. This agent also blocks noradrenaline reuptake by sympathetic nerve endings and exerts a local anesthetic effect.
Brand Name:
Vulcanchem
CAS No.:
2753-45-9
VCID:
VC21138105
InChI:
InChI=1S/C25H35NO5.ClH/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5;/h9-14,18-19H,6-8,15-17H2,1-5H3;1H
SMILES:
CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC.Cl
Molecular Formula:
C25H36ClNO5
Molecular Weight:
466.0 g/mol
Mebeverine hydrochloride
CAS No.: 2753-45-9
Cat. No.: VC21138105
Molecular Formula: C25H36ClNO5
Molecular Weight: 466.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Mebeverine Hydrochloride is the hydrochloride salt form of mebeverine, an orally bioavailable reserpine derivative and anticholinergic agent, with spasmolytic activity. Upon administration, mebeverine targets, binds to and blocks the muscarinic receptors on smooth muscle cells in target tissues, such as the gastrointestinal (GI) tract, uterus, gallbladder and bladder. This prevents smooth muscle contraction and relaxes smooth muscle. Additionally, this may prevent spasms, ease pain and cramps in the GI tract and improve incontinence. In addition, mebeverine stabilizes excitable membranes by decreasing the permeability of ion channels and preventing intracellular calcium accumulation. This agent also blocks noradrenaline reuptake by sympathetic nerve endings and exerts a local anesthetic effect. |
|---|---|
| CAS No. | 2753-45-9 |
| Molecular Formula | C25H36ClNO5 |
| Molecular Weight | 466.0 g/mol |
| IUPAC Name | 4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate;hydrochloride |
| Standard InChI | InChI=1S/C25H35NO5.ClH/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5;/h9-14,18-19H,6-8,15-17H2,1-5H3;1H |
| Standard InChI Key | PLGQWYOULXPJRE-UHFFFAOYSA-N |
| SMILES | CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC.Cl |
| Canonical SMILES | CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator